Nonyl Phosphorodichloridate
Description
Phosphorodichloridates are organophosphorus compounds with the general formula ROPOCl₂, where R represents an alkyl or aryl group. These compounds are highly reactive due to the presence of two labile chlorine atoms, making them versatile intermediates in synthesizing phosphates, phosphonates, and other organophosphorus derivatives .
Properties
IUPAC Name |
1-dichlorophosphoryloxynonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl2O2P/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTQXQPRPILKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl Phosphorodichloridate can be synthesized through the reaction of nonyl alcohol with phosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Nonyl Alcohol+Phosphoryl Chloride→Nonyl Phosphorodichloridate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Nonyl Phosphorodichloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where nucleophiles such as amines or alcohols attack the phosphorus atom, replacing one of the chlorine atoms.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nonyl phosphate and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form phosphoramidates.
Alcohols: React to form phosphates.
Water: Causes hydrolysis under mild conditions.
Major Products:
Phosphoramidates: Formed from reactions with amines.
Phosphates: Formed from reactions with alcohols.
Nonyl Phosphate: Formed from hydrolysis.
Scientific Research Applications
Nonyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying phosphorylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nonyl Phosphorodichloridate involves the formation of a tetrahedral intermediate during nucleophilic substitution reactions. The phosphorus atom, being electrophilic, is attacked by nucleophiles, leading to the displacement of a chlorine atom. This mechanism is crucial in the formation of phosphoramidates and phosphates, which are important in various biochemical processes.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Observations :
- Alkyl vs. Aryl Reactivity : Ethyl phosphorodichloridate (alkyl group) is less sterically hindered and more reactive in nucleophilic substitutions compared to aryl derivatives like 4-chlorophenyl or 4-nitrophenyl phosphorodichloridates .
- Aryl Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance electrophilicity at the phosphorus center, increasing reactivity toward alcohols and amines .
Q & A
Q. What are the critical safety protocols for handling Nonyl Phosphorodichloridate in laboratory settings?
this compound is highly corrosive and reactive. Key safety measures include:
- Use of chemically resistant gloves (e.g., nitrile), face shields , and lab coats to prevent skin/eye exposure .
- Work in a fume hood to avoid inhalation of vapors, which may release toxic gases like HCl upon hydrolysis .
- Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and disposal via approved hazardous waste channels .
- Storage in airtight, corrosion-resistant containers away from moisture and bases .
Q. What synthetic methodologies are recommended for preparing this compound?
A common approach involves reacting nonyl alcohol with phosphorus oxychloride (POCl₃) under anhydrous conditions. Key steps:
- Use dry benzene or toluene as solvents to minimize hydrolysis .
- Add pyridine or trimethylamine as a catalyst to neutralize HCl byproducts and drive the reaction .
- Monitor reaction progress via 31P NMR to confirm the disappearance of POCl₃ peaks (~0 ppm) and formation of the target compound (~−10 ppm) .
Q. How can researchers validate the purity of this compound?
- Gas chromatography-mass spectrometry (GC-MS) or HPLC with UV detection (210–230 nm) to assess organic impurities .
- Titration with aqueous NaOH to quantify residual acidity from unreacted POCl₃ .
- Elemental analysis (C, H, P, Cl) to confirm stoichiometry .
Advanced Research Questions
Q. What strategies mitigate side reactions during phosphorylation using this compound?
Side reactions (e.g., hydrolysis or transesterification) can be minimized by:
- Rigorous drying of solvents and reactants (e.g., molecular sieves) .
- Maintaining low temperatures (−20°C to 0°C) during reactions with nucleophiles like alcohols or amines .
- Using Schlenk-line techniques to exclude moisture and oxygen .
- Optimizing stoichiometric ratios to avoid excess reagent, which increases hydrolysis risk .
Q. How do structural modifications of this compound influence its reactivity in organophosphorus synthesis?
- The nonyl chain enhances solubility in nonpolar solvents but reduces electrophilicity compared to shorter alkyl analogs .
- Substituting chlorine with aryloxy groups (e.g., 2-chlorophenyl) increases steric hindrance, slowing hydrolysis but altering selectivity in phosphorylation .
- Computational studies (e.g., DFT calculations ) can predict reactivity trends by analyzing electron density at the phosphorus center .
Q. What analytical challenges arise in quantifying this compound degradation products?
Degradation products (e.g., phosphoric acid derivatives) require specialized detection:
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) for this compound?
Discrepancies in literature data may stem from:
- Impurities in sample preparation (e.g., residual solvents). Cross-validate purity via multiple methods (NMR, elemental analysis) .
- Experimental vs. computational values . Compare calorimetric measurements (e.g., bomb calorimetry) with NIST-referenced computational models .
- Batch-to-batch variability . Standardize synthesis protocols and report deviations .
Methodological Best Practices
Q. What experimental designs are optimal for studying hydrolysis kinetics of this compound?
- Use pH-stat titration to monitor HCl release under controlled pH and temperature .
- Conduct Arrhenius studies (e.g., 25–60°C) to derive activation energy and predict shelf-life .
- Compare hydrolysis rates in aqueous vs. mixed solvents (e.g., acetonitrile/water) to assess solvent effects .
Q. How should researchers handle discrepancies in spectroscopic data (e.g., ³¹P NMR shifts) across studies?
Q. What steps ensure reproducibility in phosphorylation reactions using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
